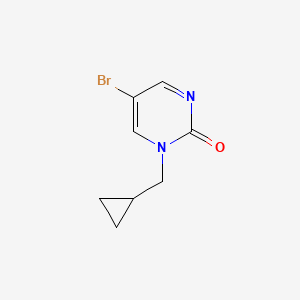
1-Ethyl-4-(tributylstannyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(tributylstannyl)-1H-imidazole is an organotin compound with the molecular formula C17H34N2Sn and a molecular weight of 385.183. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(tributylstannyl)-1H-imidazole can be synthesized through the reaction of 1-ethylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of organotin compounds like tributyl-(1-ethylimidazol-4-yl)stannane often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to minimize side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-4-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the tin atom.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as the Stille and Negishi reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides and bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands are essential for these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bond formed between an aryl or vinyl halide and the organotin compound .
Applications De Recherche Scientifique
1-Ethyl-4-(tributylstannyl)-1H-imidazole has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Mécanisme D'action
The mechanism by which tributyl-(1-ethylimidazol-4-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. In cross-coupling reactions, the tin atom forms a bond with the palladium catalyst, facilitating the transfer of the organic group to the substrate . The imidazole ring can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-4-(tributylstannyl)imidazole: Similar structure with a methyl group instead of an ethyl group.
Tributylpropynylstannane: Contains a propynyl group instead of an imidazole ring.
Uniqueness
1-Ethyl-4-(tributylstannyl)-1H-imidazole is unique due to the presence of the 1-ethylimidazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective.
Propriétés
IUPAC Name |
tributyl-(1-ethylimidazol-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N2.3C4H9.Sn/c1-2-7-4-3-6-5-7;3*1-3-4-2;/h4-5H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQGLXAGUVEMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445970-73-9 |
Source


|
| Record name | 1-ethyl-4-(tributylstannyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2884417.png)
![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2884418.png)
![3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2884419.png)
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2884420.png)

![5,8-Dioxaspiro[3.5]nonan-9-one](/img/structure/B2884423.png)


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone](/img/structure/B2884439.png)
